molecular formula C17H19ClN2O4S B6543197 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060332-39-9

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No. B6543197
CAS RN: 1060332-39-9
M. Wt: 382.9 g/mol
InChI Key: VYYBVIDCGKCRES-UHFFFAOYSA-N
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Description

This compound is a derivative of acetamide, which is a solid substance . It contains a chlorobenzenesulfonamido group and a methoxyethyl group attached to the acetamide core . The compound is related to phenoxy acetamide and its derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a chlorobenzenesulfonamido group and a methoxyethyl group attached to an acetamide core . The presence of these functional groups may influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity could be influenced by the presence of the chlorobenzenesulfonamido and methoxyethyl groups. For instance, the chlorobenzenesulfonamido group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The compound is a solid substance . Its physical and chemical properties would be influenced by the presence of the chlorobenzenesulfonamido and methoxyethyl groups. For instance, these groups might influence the compound’s solubility, melting point, and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can lead to changes in pH balance within cells and tissues. The downstream effects of these changes are complex and depend on a variety of factors, including the specific cell type and physiological conditions.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2 and the subsequent changes in the carbon dioxide hydration pathway . These effects can include changes in cellular pH balance, which can affect various cellular processes.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-11-10-19-17(21)12-13-6-8-14(9-7-13)20-25(22,23)16-5-3-2-4-15(16)18/h2-9,20H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYBVIDCGKCRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

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